molecular formula C11H15NO3 B14839398 3-Tert-butoxy-4-hydroxybenzamide

3-Tert-butoxy-4-hydroxybenzamide

Cat. No.: B14839398
M. Wt: 209.24 g/mol
InChI Key: OFOOEFUQTNFEAW-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-hydroxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the para position (C4), a tert-butoxy (-O-t-Bu) group at the meta position (C3), and an amide (-CONH₂) functional group. This combination of substituents makes the compound of interest in pharmaceutical and materials science research, particularly in studies exploring solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(10(12)14)4-5-8(9)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

OFOOEFUQTNFEAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxybenzamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxybenzamide derivatives, which exhibit different biological activities .

Scientific Research Applications

3-Tert-butoxy-4-hydroxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)

  • Substituents : Methoxy (-OCH₃) at C4 and hydroxyl (-OH) at C3, with dimethylamide (-N(CH₃)₂).
  • The amide group in 3j is dimethylated, reducing hydrogen-bonding capacity compared to the primary amide in the target compound .

3-[(4-Tert-butylcyclohexyl)amino]benzamide

  • Substituents: A 4-tert-butylcyclohexylamino group at C3.
  • Key Differences :
    • The tert-butyl group is part of a cyclohexylamine moiety rather than an ether linkage, altering conformational flexibility and electronic effects.
    • Molecular weight (274.40 g/mol) is higher than 3-Tert-butoxy-4-hydroxybenzamide (~209.24 g/mol), influencing pharmacokinetic properties .

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

  • Substituents : A 4-phenylbutoxy chain at C4 and an acetylated hydroxyphenyl group.
  • Key Differences :
    • The extended 4-phenylbutoxy chain increases lipophilicity and may enhance binding to hydrophobic targets.
    • The acetyl group introduces metabolic susceptibility (e.g., hydrolysis) compared to the stable tert-butoxy group .

Electronic and Physicochemical Properties

Computational studies on benzamide derivatives (e.g., using B3LYP/6-31G(d,p) methods) reveal that electron-withdrawing groups (e.g., -OH) decrease electron density on the aromatic ring, while bulky substituents (e.g., tert-butoxy) distort molecular geometry, affecting dipole moments and intermolecular interactions .

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL)
This compound 209.24 2.1 ~0.5 (low)
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 209.23 1.8 ~1.2 (moderate)
3-[(4-Tert-butylcyclohexyl)amino]benzamide 274.40 3.5 <0.1 (very low)

Note: Predicted logP values derived from fragment-based methods; solubility data inferred from structural analogs .

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